molecular formula C8H4ClF5 B6328749 3-(Chlorodifluoromethyl)benzotrifluoride CAS No. 63516-31-4

3-(Chlorodifluoromethyl)benzotrifluoride

Cat. No.: B6328749
CAS No.: 63516-31-4
M. Wt: 230.56 g/mol
InChI Key: GVQHEQHCVXNAER-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorodifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Chlorodifluoromethyl)benzotrifluoride typically involves the introduction of a chlorodifluoromethyl group to a benzotrifluoride molecule. One common method involves the reaction of benzotrifluoride with chlorodifluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through distillation or crystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethyl)benzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

3-(Chlorodifluoromethyl)benzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)benzotrifluoride involves its interaction with various molecular targets. The presence of the chlorodifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms contribute to the compound’s lipophilicity, which can affect its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorodifluoromethyl)benzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these atoms enhances the compound’s reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

1-[chloro(difluoro)methyl]-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQHEQHCVXNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224793
Record name 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63516-31-4
Record name 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63516-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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